molecular formula C13H13ClFNO3 B15202588 Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate

Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate

Cat. No.: B15202588
M. Wt: 285.70 g/mol
InChI Key: MMCZVBWGIZLWFF-BHOQGQNHSA-N
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Description

Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate is a chemical compound with the molecular formula C12H11ClFNO3 It is known for its unique structure, which includes a chlorobenzyl group, a fluoroacetyl group, and an acrylate moiety

Preparation Methods

The synthesis of Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with methyl 2-fluoroacetylacrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorobenzyl or fluoroacetyl groups can be replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate can be compared with other similar compounds, such as:

  • Methyl 3-[(4-bromobenzyl)amino]-2-(2-fluoroacetyl)acrylate
  • Methyl 3-[(4-methylbenzyl)amino]-2-(2-fluoroacetyl)acrylate

These compounds share similar structural features but differ in the substituents on the benzyl group

Properties

Molecular Formula

C13H13ClFNO3

Molecular Weight

285.70 g/mol

IUPAC Name

methyl (E)-2-[(4-chlorophenyl)methyliminomethyl]-4-fluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C13H13ClFNO3/c1-19-13(18)11(12(17)6-15)8-16-7-9-2-4-10(14)5-3-9/h2-5,8,17H,6-7H2,1H3/b12-11+,16-8?

InChI Key

MMCZVBWGIZLWFF-BHOQGQNHSA-N

Isomeric SMILES

COC(=O)/C(=C(\CF)/O)/C=NCC1=CC=C(C=C1)Cl

Canonical SMILES

COC(=O)C(=C(CF)O)C=NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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